Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
CAS No.: 1166827-49-1
Cat. No.: VC7938279
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1166827-49-1 |
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Molecular Formula | C9H12N2O3 |
Molecular Weight | 196.20 |
IUPAC Name | ethyl 3,5-dimethyl-6-oxo-1H-pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h4H2,1-3H3,(H,11,12) |
Standard InChI Key | HKXCLUPBWYOFNO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(C(=O)N1)C)C |
Canonical SMILES | CCOC(=O)C1=C(N=C(C(=O)N1)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate features a pyrazine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substituents include:
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A hydroxyl group at position 6,
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Methyl groups at positions 3 and 5,
This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. The compound’s IUPAC name, ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate, reflects its tautomeric equilibrium between the hydroxyl and keto forms, a common feature in heterocyclic chemistry .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate likely involves multi-step reactions, as inferred from methodologies for analogous pyrazines :
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Core Formation: Condensation of diketones with diamines under acidic or basic conditions to form the pyrazine ring.
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Functionalization:
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Methylation: Introduction of methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
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Esterification: Reaction of a carboxylic acid intermediate with ethanol under acid catalysis.
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Hydroxylation: Oxidation or hydroxylation at position 6, potentially using peroxide reagents or enzymatic methods.
A hypothetical pathway is illustrated below:
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at positions 3, 5, and 6.
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Stability: The hydroxyl group may necessitate protective strategies (e.g., silylation) during synthesis .
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Yield: Multi-step reactions often suffer from cumulative inefficiencies, as seen in the synthesis of related AMPK activators .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | ||
Solubility in Water | Low (predicted) | |
Solubility in DMSO | High (analogous to ) |
The compound’s low aqueous solubility () aligns with its LogP, suggesting preferential dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Comparative Analysis with Related Pyrazines
Compound | Density (g/cm³) | LogP | Water Solubility |
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Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate | 1.25 | 1.85 | 5.1 mM |
2-Ethyl-3,5-dimethylpyrazine | 0.965 | 1.66 | Insoluble |
2-Ethyl-3,(5 or 6)-dimethylpyrazine | 0.965 | 1.66 | Insoluble |
The ester and hydroxyl groups in the target compound improve polarity relative to non-oxygenated pyrazines, enhancing solubility in semi-polar media .
Industrial and Research Applications
Flavor and Fragrance Industry
Pyrazines are valued for their roasted, nutty aromas . Although the target compound’s odor profile is undocumented, its structural similarity to 2-ethyl-3,5-dimethylpyrazine—a flavoring agent—suggests potential use in food or perfume formulations .
Pharmaceutical Intermediates
The ethyl ester group positions this compound as a precursor for prodrugs or hydrolyzable conjugates. For example, esterase-mediated hydrolysis could release active carboxylic acid derivatives in vivo .
Future Directions and Research Gaps
Priority Areas for Study
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Synthetic Optimization: Streamlining routes to improve yield and purity.
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Biological Screening: Evaluating anticancer, antimicrobial, and metabolic effects.
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Toxicological Profiling: Establishing LD, NOAEL, and genotoxicity thresholds.
Computational Modeling
Quantum mechanical calculations could predict reaction pathways, while molecular docking might identify protein targets (e.g., AMPK) .
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